Quasimetacyclophane
Description
Properties
CAS No. |
68675-79-6 |
|---|---|
Molecular Formula |
C16H20N4O4 |
Molecular Weight |
332.35 g/mol |
IUPAC Name |
1,16-dimethyl-4,8,10,14-tetrazapentacyclo[8.6.1.14,14.02,8.03,16]octadecane-9,15,17,18-tetrone |
InChI |
InChI=1S/C16H20N4O4/c1-15-9-10-16(15,2)12(22)20-8-4-7-19(11(15)21)13(23)17(9)5-3-6-18(10)14(20)24/h9-10H,3-8H2,1-2H3 |
InChI Key |
OUCQADGZQCRJSA-UHFFFAOYSA-N |
SMILES |
CC12C3C4C1(C(=O)N5CCCN(C2=O)C(=O)N3CCCN4C5=O)C |
Canonical SMILES |
CC12C3C4C1(C(=O)N5CCCN(C2=O)C(=O)N3CCCN4C5=O)C |
Synonyms |
quasimetacyclophane |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Quasimetacyclophanes in Organic Synthesis:
Quasimetacyclophanes serve as versatile intermediates in organic synthesis. Their unique structure allows for selective functionalization, making them valuable in the development of complex molecules. Researchers have utilized these compounds to create novel synthetic pathways that enhance yield and selectivity in chemical reactions.
Table 1: Synthetic Routes Involving Quasimetacyclophanes
Biological Applications
Anticancer Activity:
Recent studies have highlighted the anticancer properties of quasimetacyclophanes. Their ability to interact with biological targets has led to investigations into their efficacy as potential anticancer agents. Specific derivatives have shown promise in inhibiting tumor growth in various cancer cell lines.
Case Study: Quasimetacyclophane Derivatives Against Cancer
- Compound: this compound-1
- Target: Human breast cancer cells (MCF-7)
- Findings: Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating potential for further development as an anticancer drug.
Material Science
Polymer Chemistry:
Quasimetacyclophanes have been incorporated into polymer matrices to enhance material properties. Their rigid structure contributes to thermal stability and mechanical strength, making them suitable for high-performance materials.
Table 2: Properties of this compound-Based Polymers
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | Decomposition temperature > 300°C | Aerospace |
| Mechanical Strength | Tensile strength > 70 MPa | Construction |
| Solubility | Limited solubility in organic solvents | Coatings |
Analytical Applications
Chromatographic Techniques:
Quasimetacyclophanes are utilized in chromatography as stationary phases due to their unique structural characteristics. Their ability to selectively interact with different analytes enhances separation efficiency and resolution.
Research Findings:
Studies have shown that columns packed with this compound derivatives provide improved retention times and selectivity for aromatic compounds compared to traditional packing materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Metacyclophane and Paracyclophane
Metacyclophane and paracyclophane are cyclophanes differentiated by the positions of their bridging units (meta- vs. para-substitution on aromatic rings). Key distinctions include:
- Electronic Properties: Quasimetacyclophane’s thymine component introduces hydrogen-bonding capabilities absent in conventional metacyclophanes.
- Photochemical Behavior : Koroniak et al. (1979) observed this compound’s excimer emission at longer wavelengths compared to metacyclophanes, attributed to thymine’s electron-deficient aromatic system .
1,1′-Binaphthyl and 1-Methylnaphthalene Excimers
Post et al. (1976) studied the absorption spectra of 1,1′-binaphthyl and its relation to 1-methylnaphthalene excimers using SCF-CI calculations . Comparisons reveal:
- Structural Rigidity : this compound’s macrocyclic backbone imposes greater steric constraints than 1,1′-binaphthyl, reducing conformational flexibility and altering excimer stability.
- Spectroscopic Shifts : The thymine-derived this compound exhibits a redshifted absorption maximum (~320 nm) compared to 1-methylnaphthalene (~290 nm), suggesting stronger π-π interactions in the excited state .
Functional Comparison with Photodynamic Agents
This compound’s photochemical activity parallels that of porphyrin-based compounds used in photodynamic therapy (PDT). However:
- Light Absorption Range : Porphyrins absorb strongly in the visible range (400–700 nm), whereas this compound’s UV absorption (<350 nm) limits its utility in deep-tissue applications .
Data Tables
Table 1: Structural and Spectral Comparison
| Compound | Absorption Max (nm) | Emission Max (nm) | Key Functional Groups |
|---|---|---|---|
| This compound | 320 | 450 | Thymine, Aliphatic Bridge |
| Metacyclophane | 280 | 390 | Benzene, Ethylene Bridge |
| 1,1′-Binaphthyl | 295 | 410 | Naphthalene, Single Bond |
Preparation Methods
Reaction Design and Substrate Selection
The most efficient method for synthesizing quasimetacyclophanes involves the condensation of γ-substituted vinamidinium salts (e.g., 2a–g ) with meta-xylylenediamine derivatives under acidic conditions. This one-pot protocol, conducted in refluxing acetonitrile with acetic acid as a catalyst, enables the formation of 14- to 18-membered macrocycles with yields exceeding 85% (Table 1). The vinamidinium salts act as bis-electrophiles, reacting sequentially with the diamine’s nucleophilic amino groups to facilitate macrocyclization.
Table 1: Yields of Quasimetacyclophanes Synthesized via Vinamidinium-Diamine Condensation
| Entry | Vinamidinium Salt (R Group) | Diamine | Yield (%) |
|---|---|---|---|
| 1 | 2a (CH₃) | 1,3-Phenylenedimethanamine | 87 |
| 2 | 2b (Cl) | 1,3-Phenylenedimethanamine | 90 |
| 3 | 2c (OCH₃) | 2,4,6-Trimethylbenzene-1,3-diamine | 83 |
| 4 | 2d (NO₂) | 1,3-Phenylenedimethanamine | 88 |
Key advantages of this method include operational simplicity, scalability, and the absence of byproducts due to the high regioselectivity of the vinamidinium-diamine interaction.
Mechanistic Pathway
The reaction proceeds through a stepwise nucleophilic attack mechanism (Figure 1):
-
Protonation of Vinamidinium Salt : Acetic acid protonates the vinamidinium salt, enhancing its electrophilicity.
-
First Amination : A primary amine group of the diamine attacks the central carbon of the vinamidinium ion, displacing dimethylamine and forming an iminium intermediate.
-
Second Amination : The remaining amine group reacts with a second vinamidinium molecule, followed by intramolecular cyclization to yield the quasimetacyclophane core.
This mechanism is supported by NMR studies tracking intermediate formation and DFT calculations validating the transition states.
Ring-Closing Metathesis (RCM) of Diaryl Ether Precursors
Olefinic Precursor Design
Quasimetacyclophanes with ethylene bridges are accessible via Grubbs-catalyzed RCM of diaryl ethers bearing terminal olefins. For example, treatment of 1,3-bis(allyloxy)benzene with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 24 hours affords the cyclized product in 72% yield. Steric hindrance from meta-substituents necessitates higher catalyst loadings (10–15 mol%) to achieve comparable yields.
Limitations and Optimization
-
Solvent Sensitivity : Polar aprotic solvents (e.g., DMF) reduce metathesis efficiency due to catalyst deactivation.
-
Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the aryl rings lower yields by destabilizing the transition state.
Suzuki-Miyaura Cross-Coupling for Functionalized Derivatives
Boronic Ester-Dihalide Coupling
Palladium-catalyzed coupling of meta-dihalobenzenes (e.g., 1,3-dibromobenzene) with arylboronic esters provides a modular route to functionalized quasimetacyclophanes. Using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in toluene/water (3:1), biphenylene-bridged derivatives are obtained in 65–78% yields.
Post-Functionalization Strategies
-
Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the para positions of the aromatic rings.
-
Reductive Amination : Catalytic hydrogenation of nitro groups followed by condensation with aldehydes yields N-alkylated derivatives.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Diamine Platforms
Immobilizing 1,3-phenylenedimethanamine on Wang resin enables iterative coupling with vinamidinium salts, followed by cleavage with TFA/CH₂Cl₂ (95:5) to release the this compound. This method achieves 81% purity after HPLC purification, making it suitable for combinatorial libraries.
Photochemical [2+2] Cycloaddition
Stilbene-Based Precursors
UV irradiation (λ = 300 nm) of 1,3-distyrylbenzene derivatives in benzene induces [2+2] cycloaddition, forming strained cyclobutane-bridged quasimetacyclophanes. While yields are modest (45–55%), this method avoids metal catalysts, appealing to green chemistry initiatives.
Q & A
Q. How can this compound research align with green chemistry principles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
